molecular formula C11H11BrF2N2O2 B1411540 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1774894-40-4

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1411540
CAS No.: 1774894-40-4
M. Wt: 321.12 g/mol
InChI Key: GXEQXXGABKFYPD-UHFFFAOYSA-N
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Description

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, a nitro group, and a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline and 4,4-difluoropiperidine.

    Nucleophilic Substitution: The 4-bromo-2-nitroaniline undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors to control reaction conditions and ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a single fluorine atom.

    2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene: Similar structure but with the bromine atom at a different position.

Uniqueness

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both bromine and two fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and research applications.

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQXXGABKFYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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